9-Azido-9-phenyl-9H-selenoxanthene
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Overview
Description
9-Azido-9-phenyl-9H-selenoxanthene is a chemical compound that belongs to the class of selenoxanthenes This compound is characterized by the presence of an azido group (-N3) and a phenyl group attached to the selenoxanthene core
Preparation Methods
The synthesis of 9-Azido-9-phenyl-9H-selenoxanthene typically involves multi-step organic reactions. One common method includes the introduction of the azido group through nucleophilic substitution reactions. The phenyl group is usually introduced via electrophilic aromatic substitution. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
9-Azido-9-phenyl-9H-selenoxanthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxanthene oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation, to form new compounds. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .
Scientific Research Applications
9-Azido-9-phenyl-9H-selenoxanthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s azido group allows for bioorthogonal chemistry applications, such as labeling biomolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Azido-9-phenyl-9H-selenoxanthene involves the reactivity of the azido group. Upon exposure to specific conditions, such as UV light, the azido group can form highly reactive nitrene intermediates. These intermediates can interact with various molecular targets, leading to modifications in protein structures and functions. This photochemical property is particularly useful in optogenetics and other applications requiring precise control of molecular interactions .
Comparison with Similar Compounds
9-Azido-9-phenyl-9H-selenoxanthene can be compared with other azido-containing compounds, such as:
Phenyl azide: Similar in structure but lacks the selenoxanthene core.
9-Azido-9-phenylxanthene: Contains a xanthene core instead of selenoxanthene.
Organic azides: A broader class of compounds containing the azido functional group. The uniqueness of this compound lies in its selenoxanthene core, which imparts distinct chemical and physical properties compared to other azido compounds
Properties
CAS No. |
61744-35-2 |
---|---|
Molecular Formula |
C19H13N3Se |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
9-azido-9-phenylselenoxanthene |
InChI |
InChI=1S/C19H13N3Se/c20-22-21-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13H |
InChI Key |
NOSGQZALMMYABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=CC=CC=C42)N=[N+]=[N-] |
Origin of Product |
United States |
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